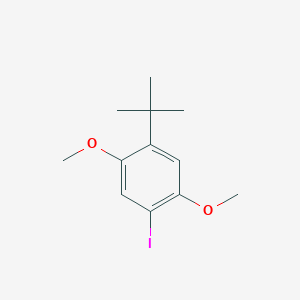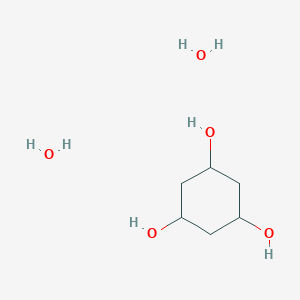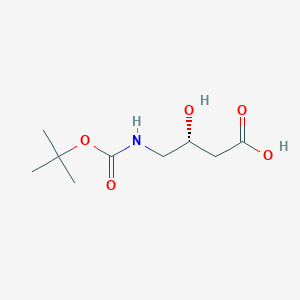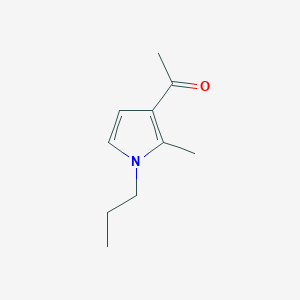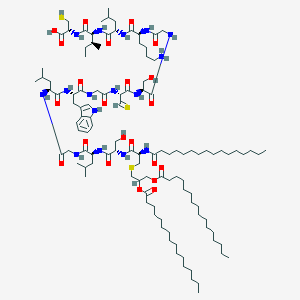
Ácido 2,3,4-trimetoxifenilborónico
Descripción general
Descripción
2,3,4-Trimethoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO5. It is characterized by the presence of three methoxy groups attached to a benzene ring, which is further bonded to a boronic acid group. This compound is typically found as a white crystalline powder and is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
2,3,4-Trimethoxyphenylboronic Acid is a reagent used in the synthesis of heteroaryl, mono, and bicyclic compounds . These compounds may be used as inhibitors for EGF and PDGF receptor tyrosine kinases . Therefore, the primary targets of this compound are the EGF and PDGF receptor tyrosine kinases, which play crucial roles in cell signaling and growth.
Mode of Action
The compound interacts with its targets (EGF and PDGF receptor tyrosine kinases) through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 2,3,4-Trimethoxyphenylboronic Acid) with organic halides .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction affects the biochemical pathways related to cell signaling and growth . By inhibiting the EGF and PDGF receptor tyrosine kinases, it can potentially disrupt the normal signaling pathways, leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2,3,4-Trimethoxyphenylboronic Acid’s action primarily involve the inhibition of EGF and PDGF receptor tyrosine kinases . This inhibition can disrupt cell signaling pathways, potentially leading to the suppression of cell growth and proliferation .
Análisis Bioquímico
Biochemical Properties
2,3,4-Trimethoxyphenylboronic acid is used as a reagent in the synthesis of heteroaryl, mono and bicyclic compounds . These compounds may act as inhibitors for EGF and PDGF receptor tyrosine kinases . The nature of these interactions involves the boronic acid moiety of 2,3,4-Trimethoxyphenylboronic acid binding to these enzymes and proteins, potentially altering their function.
Cellular Effects
The molecular and cellular effects of 2,3,4-Trimethoxyphenylboronic acid primarily involve the inhibition of EGF and PDGF receptor tyrosine kinases. This inhibition can disrupt cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.
Molecular Mechanism
At the molecular level, 2,3,4-Trimethoxyphenylboronic acid exerts its effects through binding interactions with biomolecules, specifically EGF and PDGF receptor tyrosine kinases . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known for their participation in coupling reactions, such as the Suzuki-Miyaura cross-coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethoxyphenylboronic acid generally involves the reaction of 1,2,3-trimethoxybenzene with a boron-containing reagent. One common method includes the use of triisopropyl borate and n-butyllithium. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of 2,3,4-Trimethoxyphenylboronic acid may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparación Con Compuestos Similares
2,4,6-Trimethylphenylboronic acid: Similar in structure but with methyl groups instead of methoxy groups.
Phenylboronic acid: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive in certain conditions.
Uniqueness: 2,3,4-Trimethoxyphenylboronic acid is unique due to the presence of three methoxy groups, which can influence its electronic properties and reactivity. These groups can provide steric hindrance and electron-donating effects, making the compound particularly useful in specific synthetic applications where such properties are advantageous .
Propiedades
IUPAC Name |
(2,3,4-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQLSQRFSNMANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378572 | |
| Record name | 2,3,4-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118062-05-8 | |
| Record name | 2,3,4-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


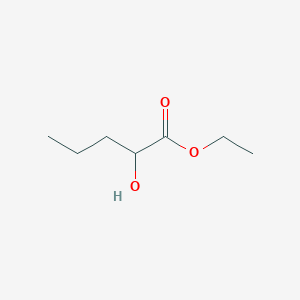
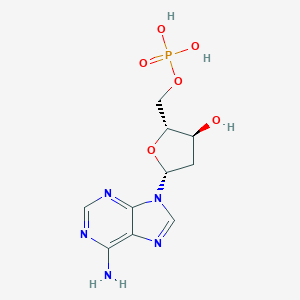
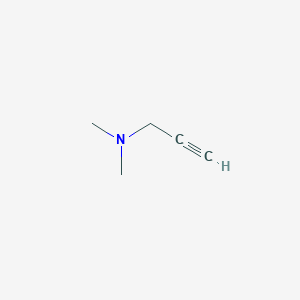


![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
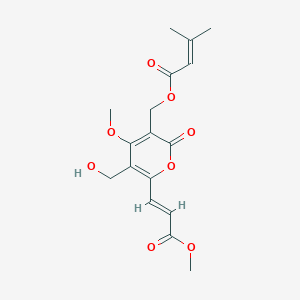
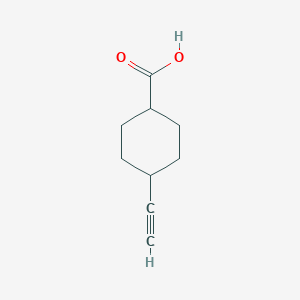
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
